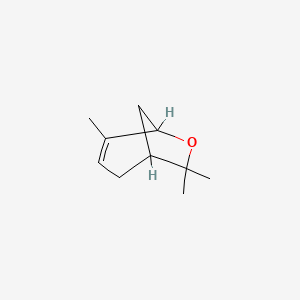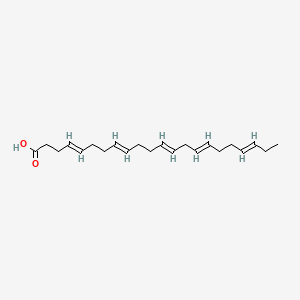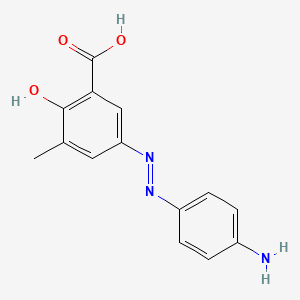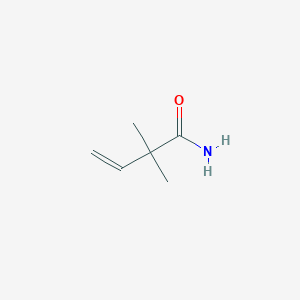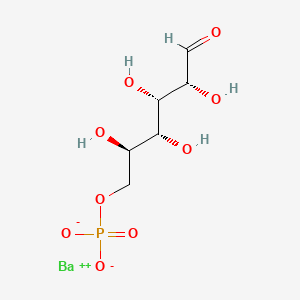
Barium glucose 6-phosphate
Overview
Description
Barium glucose 6-phosphate is a monosaccharide derivative and organic phosphate . It is derived from adding a barium molecule to the compound D- (+)-Glucose . This compound appears as a white powder and can be applied as a chiral reagent . It is renowned for its potential in studying metabolic disorders like glycogen storage diseases and diabetes .
Synthesis Analysis
Glucose 6-phosphate is produced by phosphorylation of glucose on the sixth carbon . This is catalyzed by the enzyme hexokinase in most cells, and, in higher animals, glucokinase in certain cells, most notably liver cells . One equivalent of ATP is consumed in this reaction .Molecular Structure Analysis
Glucose 6-phosphate is the first intermediate of glucose metabolism and plays a central role in the energy metabolism of the liver . It acts as a hub to metabolically connect glycolysis, the pentose phosphate pathway, glycogen synthesis, de novo lipogenesis, and the hexosamine pathway .Chemical Reactions Analysis
Characteristic reactions of Barium (Ba²⁺) include reactions with sulfate ion, ammonium carbonate, potassium chromate, and sodium oxalate . In the context of glucose 6-phosphate, it is involved in two major metabolic pathways: glycolysis and the pentose phosphate pathway .Physical And Chemical Properties Analysis
Barium glucose 6-phosphate appears as a white powder . It is a monosaccharide derivative and organic phosphate . The molecular formula is C6H11BaO9P .Scientific Research Applications
Enzymatic Activity and Histochemical Demonstration
Barium glucose 6-phosphate plays a significant role in the histochemical demonstration of enzymes like glucose-6-phosphatase, which is vital in carbohydrate metabolism. Techniques involving barium salts of glucose-6-phosphate have been developed to visualize enzymatic activity in tissues, such as the liver and kidney, providing insights into metabolic processes and enzyme distribution (Wachstein & Meisel, 1956).
Biochemical Analysis and Synthesis
Barium glucose 6-phosphate is used in the preparation and analysis of various biochemical compounds. For instance, it has been involved in the preparation of 6-phosphogluconate, a significant compound in the pentose phosphate pathway (Horecker, 1957). Its use in synthesizing other critical biochemicals, like erythrose 4-phosphate, also highlights its importance in research (Simpson, Perlin & Sieben, 1966).
Metabolic Studies and Radiometric Techniques
In metabolic studies, barium glucose 6-phosphate is utilized in understanding glucose metabolism and phosphorylation processes. For example, studies on the physiology of rickettsiae involve the use of barium salts of glucose 6-phosphate for glucose phosphorylation and hexokinase activity investigation (Paretsky, Consigli & Downs, 1962). Additionally, radiometric methods for measuring enzymes like glucose 6-phosphatase in liver tissue also employ barium glucose 6-phosphate (Meerov & Ryzhkova, 1969).
Applications in Metabolomic Studies
Barium glucose 6-phosphate has found applications in broader metabolomic studies. For example, it has been utilized in research studying metabolic changes in patients undergoing bariatric surgery, shedding light on changes in glucose metabolism and energy production pathways (Sarosiek et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Glucose 6-phosphate plays a central role in the energy metabolism of the liver . It acts as a hub to metabolically connect glycolysis, the pentose phosphate pathway, glycogen synthesis, de novo lipogenesis, and the hexosamine pathway . Understanding the molecular basis of glucose 6-phosphate in liver metabolism in health and disease could be a fruitful approach for future research .
properties
IUPAC Name |
barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+2/p-2/t3-,4+,5+,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWDCDDLVOHIBC-BTVCFUMJSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BaO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601340382 | |
| Record name | Barium glucose 6-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601340382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium glucose 6-phosphate | |
CAS RN |
5996-16-7 | |
| Record name | Barium glucose 6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucose, 6-(dihydrogen phosphate), barium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium glucose 6-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601340382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucose, 6-(dihydrogen phosphate), barium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BARIUM GLUCOSE 6-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC62OE9M91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-Spirobi[1H-indene]-5,5',6,6',7,7'-hexol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-](/img/structure/B1619402.png)
